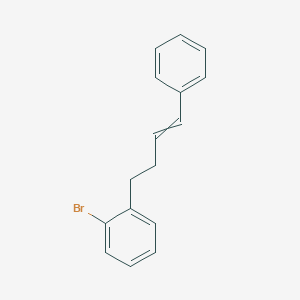

1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

656824-68-9 |

|---|---|

Molecular Formula |

C16H15Br |

Molecular Weight |

287.19 g/mol |

IUPAC Name |

1-bromo-2-(4-phenylbut-3-enyl)benzene |

InChI |

InChI=1S/C16H15Br/c17-16-13-7-6-12-15(16)11-5-4-10-14-8-2-1-3-9-14/h1-4,6-10,12-13H,5,11H2 |

InChI Key |

CMIVKXNFHWSIFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 4 Phenylbut 3 En 1 Yl Benzene

Strategies for the Construction of the 1-Bromo-2-Substituted Benzene (B151609) Core

Regioselective Bromination Approaches to Aromatic Systems

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a bromine atom directly onto a benzene ring. nih.gov In a scenario where the (4-phenylbut-3-en-1-yl) side chain is already attached to the benzene ring, this alkyl-type substituent would act as an ortho-, para-director. Consequently, direct bromination would typically yield a mixture of the desired ortho-isomer (1-bromo-2-substituted) and the para-isomer (1-bromo-4-substituted). youtube.comlibretexts.org

The regioselectivity of electrophilic aromatic bromination can be influenced by the choice of brominating agent and reaction conditions. nih.gov While reagents like molecular bromine (Br₂) with a Lewis acid catalyst are common, other systems have been developed to enhance selectivity. For instance, N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or within ionic liquids can offer high regioselectivity. nih.gov Certain zeolites have also been shown to induce high para-selectivity for the bromination of some substrates. nih.govresearchgate.net However, achieving exclusive ortho-bromination in the presence of an ortho-, para-directing group remains a significant synthetic challenge, often requiring chromatographic separation of isomers.

To gain insight into the positional selectivity, theoretical analyses using ab initio calculations have been employed, which generally align well with experimental observations. nih.gov

Table 1: Selected Reagents for Electrophilic Aromatic Bromination

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Br₂ / FeBr₃ | Aprotic solvent | Classic, but can have selectivity issues. |

| N-Bromosuccinimide (NBS) / Silica Gel | CCl₄, reflux | A solid-supported reagent that can offer improved regioselectivity. nih.gov |

| Ammonium Bromide / Oxone | Methanol or Water | A mild method for activated aromatic compounds. organic-chemistry.org |

ortho-Functionalization Techniques for Bromobenzene (B47551) Derivatives

A more regioselective strategy involves starting with bromobenzene and introducing the side chain at the C-2 (ortho) position. Directed ortho metalation (DoM) is a powerful technique for this purpose. The bromine atom on the benzene ring can direct a strong base, such as an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate the adjacent ortho position. nih.gov This generates a highly reactive organolithium intermediate that can then react with a suitable electrophile to form a new carbon-carbon bond.

In the context of synthesizing the target molecule, bromobenzene could be treated with LDA to form 2-bromophenyllithium. This species can then be reacted with an electrophile containing the 4-phenylbut-3-en-1-yl skeleton, such as the corresponding halide (e.g., 1-chloro-4-phenylbut-3-ene), to construct the desired product with high regiocontrol. This approach avoids the formation of isomeric mixtures inherent in the electrophilic bromination of a substituted benzene. nih.govscilit.com Modern methods using hypervalent iodine reagents are also emerging as a way to achieve ortho-functionalization under mild, transition-metal-free conditions. rsc.org

Approaches for the Elaboration of the 4-phenylbut-3-en-1-yl Side Chain

The construction of the unsaturated 4-phenylbut-3-en-1-yl side chain is effectively achieved using modern palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity in forming the necessary carbon-carbon bonds.

Catalytic Carbon-Carbon Bond Forming Reactions for Alkene and Phenyl Linkages

Both the internal alkene and the terminal phenyl group of the side chain can be installed using powerful C-C bond-forming reactions. The Heck and Suzuki-Miyaura reactions are particularly well-suited for these transformations, providing reliable pathways to complex molecular architectures.

The Mizoroki-Heck reaction is a cornerstone of olefin synthesis, enabling the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is ideal for creating the C=C double bond within the side chain with excellent control of stereochemistry, typically favoring the formation of the (E)- or trans-isomer. organic-chemistry.orgthieme-connect.de

A plausible synthetic route could involve the Heck coupling of a di-halogenated benzene, such as 1-bromo-2-iodobenzene (B155775), with 4-phenyl-1-butene (B1585249). The carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, allowing for selective reaction at the C-2 position. The general mechanism proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the alkene, and finally a syn β-hydride elimination to release the product and regenerate the catalyst. nih.gov

Table 2: Typical Components for a Heck Reaction

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Palladacycles | Source of the active Pd(0) catalytic species. organic-chemistry.orgthieme-connect.de |

| Ligand | Triarylphosphines (e.g., P(o-tolyl)₃), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and modulates its reactivity. thieme-connect.de |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Neutralizes the hydrogen halide produced during the reaction. thieme-connect.de |

| Solvent | Polar aprotic solvents (e.g., DMF, NMP, Acetonitrile) | Solubilizes reactants and facilitates the reaction. thieme-connect.de |

The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. uwindsor.ca It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. researchgate.net

The Suzuki reaction could be employed to introduce the phenyl group at the terminus of the side chain. For this strategy, a precursor such as 1-Bromo-2-(4-halobut-3-en-1-yl)benzene would be required. This intermediate could then be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield the final product. The key advantages of the Suzuki-Miyaura coupling include its tolerance of a wide variety of functional groups, the use of mild reaction conditions, and the fact that the boron-containing byproducts are generally non-toxic and easily removed. uwindsor.ca

Table 3: Common Reagents for Suzuki-Miyaura Coupling

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The active palladium catalyst that drives the catalytic cycle. researchgate.net |

| Organoboron Reagent | Phenylboronic acid, Potassium Phenyltrifluoroborate | The source of the nucleophilic carbon group (phenyl group). researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and participates in the transmetalation step. researchgate.net |

| Solvent | Toluene, Dioxane, THF, Water mixtures | Solubilizes reactants and influences reaction rate and yield. |

Sonogashira Coupling and Subsequent Reductions for Alkene Formation

One of the most powerful methods for forming C(sp²)-C(sp) bonds is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net

For the synthesis of the target compound, a plausible route involves the Sonogashira coupling of 1-bromo-2-ethynylbenzene (B14331) with a suitable styrene (B11656) derivative or, more commonly, the coupling of a bromobenzene derivative with a terminal alkyne like 4-phenylbut-1-yne. A more direct precursor approach would involve coupling 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene with 4-phenylbut-1-yne, followed by selective reduction.

A general Sonogashira coupling pathway would proceed as follows:

Coupling: 1-Bromo-2-iodobenzene is reacted with 4-phenylbut-3-yn-1-ol (B158452) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, in an amine solvent like triethylamine. This would yield 1-Bromo-2-(4-phenylbut-3-yn-1-yl)benzene.

Reduction: The resulting internal alkyne can then be selectively reduced to the corresponding alkene. A partial reduction is necessary to obtain the butenyl moiety. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would yield the (Z)-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) would produce the (E)-alkene.

The Sonogashira reaction has been widely applied in the synthesis of complex organic molecules, including natural products and functional materials. researchgate.net Modern protocols have been developed that are copper-free or can be performed under milder, aerobic conditions. organic-chemistry.orgnih.gov

Table 1: Representative Sonogashira Coupling Conditions

| Component | Example Reagents/Conditions | Role | Citation |

|---|---|---|---|

| Aryl Halide | 1-Bromo-2-iodobenzene, Aryl bromides | Electrophile | organic-chemistry.orgnih.gov |

| Alkyne | Phenylacetylene, Terminal Alkynes | Nucleophile | organic-chemistry.orgrsc.org |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, [Pd(IPr)(3-CF₃-An)Cl₂] | Primary Catalyst | organic-chemistry.orgnih.gov |

| Copper Co-catalyst | CuI | Facilitates transmetallation | organic-chemistry.orgresearchgate.net |

Stereoselective Olefin Synthesis Techniques for Phenylbutenyl Moieties

Achieving specific stereochemistry (E or Z configuration) in the double bond of the 4-phenylbut-3-en-1-yl moiety is crucial. This can be accomplished through various stereoselective olefin synthesis techniques.

One prominent method is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. This would involve reacting a phosphonium (B103445) ylide derived from (2-bromobenzyl)triphenylphosphonium bromide with cinnamaldehyde. The nature of the ylide (stabilized or non-stabilized) and the reaction conditions can influence the stereochemical outcome, often favoring the Z-alkene for non-stabilized ylides and the E-alkene for stabilized ylides.

Another powerful technique is the stereoselective reduction of an alkyne precursor , as mentioned in the Sonogashira route.

Syn-reduction (to Z-alkene): Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or P-2 nickel catalyst provides the cis-alkene.

Anti-reduction (to E-alkene): Dissolving metal reduction, such as with sodium or lithium in liquid ammonia (B1221849) at low temperatures, selectively produces the trans-alkene.

These methods offer reliable control over the geometry of the newly formed double bond, which is essential for synthesizing specific isomers of the target compound.

Friedel-Crafts Alkylation Approaches for Butenyl Chain Attachment

The Friedel-Crafts alkylation is a classic method for attaching alkyl chains to an aromatic ring via electrophilic aromatic substitution. mt.com In principle, one could envision reacting bromobenzene with a 4-phenylbut-3-en-1-yl halide or alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

The mechanism involves the formation of a carbocation electrophile from the alkylating agent, which is then attacked by the aromatic ring. libretexts.orglibretexts.org

However, this approach suffers from several significant limitations in this specific context:

Carbocation Rearrangement: The primary carbocation that would form from a 1-halo-4-phenylbut-3-ene derivative is highly susceptible to hydride shifts and other rearrangements to form more stable secondary or resonance-stabilized carbocations. libretexts.orglibretexts.org This would lead to a mixture of isomeric products rather than the desired linear chain attachment.

Polyalkylation: The initial alkylation product is often more reactive than the starting material because alkyl groups are activating, leading to the addition of multiple side chains. libretexts.orgyoutube.com

Substrate Deactivation: While the bromo group is only weakly deactivating, Friedel-Crafts reactions are generally less effective on deactivated rings. libretexts.org

A related approach, Friedel-Crafts acylation , offers a solution to the rearrangement problem. youtube.com This would involve:

Reacting bromobenzene with 4-phenylbut-3-enoyl chloride and a Lewis acid to form an acyl-substituted intermediate (a ketone). The acylium ion is resonance-stabilized and does not rearrange. mt.com

The resulting ketone can then be reduced to the corresponding alkane chain using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step acylation-reduction sequence is a common strategy to synthesize linear alkylbenzenes. libretexts.org

Multi-Step Synthesis Pathways for 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene

Constructing the target molecule almost certainly requires a multi-step synthetic sequence, where the order of reactions is critical to manage the directing effects of the substituents. libretexts.orgpressbooks.pub

Route A: Grignard-based Approach A plausible pathway could start from 1,2-dibromobenzene.

Selective Monometalation: React 1,2-dibromobenzene with one equivalent of a Grignard-forming metal like magnesium to selectively form 2-bromophenylmagnesium bromide.

Coupling: React this Grignard reagent with a suitable electrophile such as 1-halo-4-phenylbut-3-ene. This coupling reaction would form the desired carbon-carbon bond. The synthesis of phenylalkene derivatives from Grignard reagents and benzyl (B1604629) halides has been documented. google.com

Alternative Coupling: The Grignard reagent could also be reacted with cinnamaldehyde, followed by dehydration and reduction of the resulting alcohol to furnish the target structure.

Route B: Acylation-Reduction-Halogenation Sequence This route builds the chain first and introduces the bromo substituent at a later stage.

Friedel-Crafts Acylation: React benzene with succinic anhydride (B1165640) to form 4-oxo-4-phenylbutanoic acid.

Reduction: Reduce the ketone and the carboxylic acid in a two-step process. First, a Clemmensen or Wolff-Kishner reduction to remove the ketone, followed by reduction of the carboxylic acid (e.g., with LiAlH₄) to yield 4-phenyl-1-butanol.

Olefin Formation: Dehydrate the alcohol to form 4-phenyl-1-butene.

Allylic Bromination: Introduce a bromine at the allylic position using N-bromosuccinimide (NBS).

Final Assembly: The resulting fragment could then be coupled with a suitable benzene derivative. A more direct approach from 4-phenyl-1-butene involves hydroboration-oxidation to get the anti-Markovnikov alcohol, which is then used in further steps.

Planning such syntheses requires a retrosynthetic approach, where one works backward from the target molecule to identify suitable precursors. pressbooks.pub

Green Chemistry Principles and Sustainable Synthetic Approaches for Analogous Systems

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods, guided by the principles of green chemistry. nih.gov For the synthesis of compounds like this compound, several greener alternatives to traditional methods can be considered.

Catalysis: Utilizing highly efficient and recyclable catalysts for C-C coupling reactions like the Sonogashira coupling can reduce waste. For example, immobilizing palladium catalysts on solid supports allows for easier separation and reuse.

Alternative Energy Sources: Microwave heating and ultrasound-assisted (sonochemical) synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov

Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, supercritical fluids, or ionic liquids is a key goal. nih.gov For instance, Sonogashira couplings have been successfully performed in water using surfactants. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. Reactions like catalytic additions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Renewable Feedstocks: Using starting materials derived from renewable resources, such as plant extracts or bio-based chemicals, can reduce the environmental footprint of a synthesis. nih.gov Recently, a green synthetic process for producing sulfonyl fluorides was developed using non-toxic reagents and producing only salt as a byproduct. sciencedaily.com

These principles can be applied to various steps in the synthesis of the target molecule and its analogs to create more sustainable and efficient chemical processes.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₆H₁₅Br |

| 1-Bromo-2-ethynylbenzene | C₈H₅Br |

| 4-Phenylbut-1-yne | C₁₀H₁₀ |

| 1,2-Dibromobenzene | C₆H₄Br₂ |

| 1-Bromo-2-iodobenzene | C₆H₄BrI |

| 4-Phenylbut-3-yn-1-ol | C₁₀H₁₀O |

| 1-Bromo-2-(4-phenylbut-3-yn-1-yl)benzene | C₁₆H₁₃Br |

| (2-Bromobenzyl)triphenylphosphonium bromide | C₂₅H₂₁Br₂P |

| Cinnamaldehyde | C₉H₈O |

| 1-Halo-4-phenylbut-3-ene | C₁₀H₁₀X (X=Cl, Br, I) |

| Bromobenzene | C₆H₅Br |

| 4-Phenylbut-3-enoyl chloride | C₁₀H₉ClO |

| 2-Bromophenylmagnesium bromide | C₆H₄BrMg |

| 1-Halo-4-phenylbut-3-ene | C₁₀H₁₀X (X=Cl, Br, I) |

| Succinic anhydride | C₄H₄O₃ |

| 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ |

| 4-Phenyl-1-butanol | C₁₀H₁₄O |

| 4-Phenyl-1-butene | C₁₀H₁₂ |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Phenylacetylene | C₈H₆ |

| Triethylamine | C₆H₁₅N |

| Tetrahydrofuran (THF) | C₄H₈O |

| Aluminum chloride | AlCl₃ |

| Ferric chloride | FeCl₃ |

| Sodium | Na |

| Lithium | Li |

| Magnesium | Mg |

| Palladium on calcium carbonate (Lindlar's catalyst) | Pd/CaCO₃ |

| Palladium(II) bis(triphenylphosphine) dichloride | C₃₆H₃₀Cl₂P₂Pd |

| Copper(I) iodide | CuI |

| Lithium aluminum hydride | LiAlH₄ |

| Zinc amalgam | Zn(Hg) |

| Hydrazine | H₂N₂ |

Reactivity and Mechanistic Investigations of 1 Bromo 2 4 Phenylbut 3 En 1 Yl Benzene

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the benzene (B151609) ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution under specific conditions. The presence of the ortho-alkyl substituent can influence the reactivity of the C-Br bond.

Cross-Coupling Reactivity Profiles (e.g., Suzuki, Heck, Sonogashira, Negishi)

The carbon-bromine bond in 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene is a versatile handle for the formation of new carbon-carbon bonds via various palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The ortho-alkyl group can exert steric effects that may influence the rate and efficiency of these transformations. epa.govbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For ortho-substituted bromoanilines, successful Suzuki-Miyaura couplings have been developed, suggesting that the ortho-alkyl substituent in the target molecule would be tolerated. nih.govrsc.org A typical catalytic system would involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. rsc.org

Heck Reaction: The Heck reaction would enable the arylation of an alkene using this compound. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and requires a base. u-szeged.hu The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. uwindsor.ca The presence of ortho-substituents on the aryl bromide can influence the regioselectivity and efficiency of the coupling. uwindsor.ca Studies on the Heck reaction of aryl bromides with styrene (B11656) have shown that various substituted bromobenzenes can be successfully coupled. researchgate.net

Sonogashira Coupling: This reaction would allow for the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne, such as phenylacetylene. researchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. epa.govrsc.org The steric hindrance from the ortho-alkyl group might necessitate the use of specific ligands to achieve high yields. epa.gov

Negishi Coupling: The Negishi coupling provides another route for C-C bond formation by reacting this compound with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and can be catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The preparation of the required organozinc reagent can be achieved from the corresponding organohalide. wikipedia.org

Table 1: Predicted Cross-Coupling Reaction Conditions for this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ or Cs₂CO₃ | Toluene, Dioxane/H₂O |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or NMP |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N or piperidine | THF or DMF |

| Negishi | Organozinc halide | Pd(PPh₃)₄ or Ni(acac)₂ | - | THF or DMF |

Nucleophilic Aromatic Substitution Mechanisms on Related Bromobenzene (B47551) Derivatives

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like bromobenzene is generally difficult under standard conditions due to the high energy required to form the intermediate Meisenheimer complex. libretexts.orglibretexts.org The reaction typically requires either strong activation by electron-withdrawing groups at the ortho and/or para positions or the use of very strong bases, which can proceed through a benzyne (B1209423) mechanism. masterorganicchemistry.comyoutube.combyjus.com

In the case of this compound, which lacks strong electron-withdrawing groups, the direct SₙAr mechanism is unlikely. libretexts.org An elimination-addition mechanism via a benzyne intermediate could be considered in the presence of a very strong base like sodium amide (NaNH₂). masterorganicchemistry.com This would require the presence of a proton ortho to the bromine atom. masterorganicchemistry.com However, the presence of the alkyl substituent at one ortho position would influence the regioselectivity of the nucleophilic attack on the benzyne intermediate.

Directed ortho-Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, where a directing metalation group (DMG) facilitates the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orgbaranlab.org While the bromine atom itself is a weak directing group, other functional groups on the aromatic ring could potentially direct metalation. organic-chemistry.org If a suitable DMG were present on the benzene ring of this compound, it would be possible to introduce an electrophile at the position ortho to the DMG. unblog.fr The reaction of an aryllithium intermediate with an electrophile then leads to the substituted product. wikipedia.org Without a strong DMG, direct lithiation of the aromatic ring is challenging. uwindsor.ca

Transformations at the Phenylbutenyl Unsaturated Linkage

The carbon-carbon double bond in the phenylbutenyl side chain is susceptible to a variety of transformations, most notably electrophilic additions and reductions.

Electrophilic Addition Reactions to the Alkene: Mechanistic Considerations

The double bond in the phenylbutenyl side chain can undergo electrophilic addition reactions. chemistrystudent.comsavemyexams.com The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. Attack of an electrophile on the double bond will preferentially lead to the formation of the more stable carbocation. In the case of the phenylbutenyl group, a benzylic carbocation can be formed, which is stabilized by resonance with the adjacent phenyl ring. This would dictate the regiochemical outcome of the addition of electrophiles such as hydrogen halides or water.

Hydrogenation and Reduction Pathways of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the phenylbutenyl side chain can be reduced to a single bond through catalytic hydrogenation. libretexts.orglibretexts.org This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgmelscience.com The reaction is generally exothermic and proceeds via the syn-addition of two hydrogen atoms across the double bond. libretexts.org The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, especially if other reducible functional groups are present in the molecule. Homogeneous catalysts, such as Wilkinson's catalyst, can also be employed for the hydrogenation of alkenes under mild conditions. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder) with the Phenylbutenyl Moiety

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com The phenylbutenyl moiety of this compound contains a styrene-like substructure within the 4-phenylbut-3-en-1-yl group. While the entire phenylbutenyl side chain is not a conjugated diene, the styrenyl part can potentially act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com

The regioselectivity of the cycloaddition would be influenced by the electronic effects of the substituents on both the diene and the dienophile. In the case of an unsymmetrical diene, two different regioisomers could be formed. The substitution pattern on the phenyl ring of the phenylbutenyl moiety could also be altered to modulate the electronic properties of the dienophile and thus influence the rate and selectivity of the cycloaddition. nih.gov

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a versatile reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its high functional group tolerance and its ability to form new carbon-carbon double bonds. libretexts.org For this compound, both cross-metathesis and ring-closing metathesis could be envisioned, depending on the reaction partner.

In a cross-metathesis reaction, this compound could be reacted with another olefin to generate a new, structurally diversified product. The outcome of this reaction can sometimes be a statistical mixture of products, but selectivity can often be achieved by using one of the olefin partners in excess. masterorganicchemistry.com

Ring-closing metathesis (RCM) would be a powerful tool if a second alkenyl group were introduced into the molecule. For example, if the phenyl group of the phenylbutenyl moiety were substituted with a vinyl group, an intramolecular RCM reaction could be employed to construct a new ring system. The efficiency of such a reaction would be dependent on the length of the tether connecting the two olefinic units and the catalyst used. Grubbs' and Schrock's catalysts are the most common choices for these transformations, with their activity and stability profiles dictating the optimal reaction conditions. libretexts.org

| Metathesis Reaction Type | Potential Application to this compound Derivatives | Key Catalyst Type |

| Cross-Metathesis | Reaction with other olefins to create novel molecular scaffolds. | Ruthenium-based (e.g., Grubbs' catalysts) |

| Ring-Closing Metathesis | Intramolecular cyclization of a di-alkenyl substituted derivative to form a new ring. | Ruthenium or Molybdenum-based (e.g., Grubbs' or Schrock's catalysts) |

| Ring-Opening Metathesis Polymerization | Not directly applicable to the parent compound, but a cyclic derivative could undergo ROMP. | Ruthenium or Molybdenum-based catalysts |

Intramolecular Reaction Pathways and Cyclization Studies

The structure of this compound is well-suited for intramolecular cyclization reactions, which can lead to the formation of new ring systems. The close proximity of the bromo-substituted aryl ring and the butenyl side chain allows for various cyclization strategies.

One such pathway could involve the formation of an organometallic intermediate, such as an aryllithium or an aryl Grignard reagent, by treating the bromo-compound with a suitable metalating agent like butyllithium. The resulting nucleophilic aryl species could then undergo an intramolecular addition to the alkene of the butenyl chain. Studies on the closely related compound, o-(3-butenyl)bromobenzene, have shown that the corresponding aryllithium derivative can cyclize. acs.orgacs.org This suggests that this compound could undergo a similar anionic cyclization to form a five-membered ring, leading to a substituted dihydronaphthalene derivative after a subsequent aromatization step.

Alternatively, transition metal-catalyzed intramolecular reactions represent another viable cyclization strategy. For instance, palladium-catalyzed reactions, such as the Heck reaction, could be employed. In this scenario, oxidative addition of the aryl bromide to a palladium(0) catalyst would be followed by intramolecular carbopalladation across the double bond of the butenyl chain. Subsequent β-hydride elimination would then yield the cyclized product. The regioselectivity of this cyclization would be a key aspect to consider.

Radical Reaction Chemistry of this compound and Related Compounds

The bromo-aryl functionality in this compound also opens up possibilities for radical-mediated reactions. The generation of an aryl radical at the C-2 position can be achieved through various methods, including the use of radical initiators like AIBN in the presence of a tin hydride or through photochemically or electrochemically induced processes.

Once formed, the aryl radical can undergo an intramolecular addition to the double bond of the butenyl side chain. This type of radical cyclization is a well-established method for the construction of cyclic compounds. For the related system, o-(3-butenyl)phenyl radical, cyclization to a 1-methylindanyl radical has been observed. acs.org This suggests that the aryl radical derived from this compound would likely undergo a 5-exo-trig cyclization to form a five-membered ring, resulting in a substituted indane-type structure.

Computational and Theoretical Studies on 1 Bromo 2 4 Phenylbut 3 En 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene , these calculations would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic structure of molecules. A DFT study on This compound would be crucial for identifying its most stable three-dimensional shapes, or conformers. By calculating the potential energy surface as a function of bond rotations, particularly around the butenyl chain, researchers could determine the lowest energy conformations. This information is vital as the conformation of a molecule often dictates its physical properties and biological activity.

General studies on similar aromatic compounds have shown that DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict conformational energies and rotational barriers. physchemres.org For this specific molecule, key considerations would be the rotational freedom of the phenyl group and the orientation of the bromo-substituted benzene (B151609) ring relative to the side chain.

Hypothetical Conformational Energy Data This table is a hypothetical representation of what a DFT study might reveal about the relative energies of different conformers.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75 |

| Gauche | ~60° | 1.5 | 25 |

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For This compound , a molecular orbital analysis would likely show the HOMO localized on the electron-rich phenyl and ethenyl (styrene) portion of the molecule, while the LUMO might be distributed across the aromatic systems. This would suggest that the compound is susceptible to electrophilic attack at the phenylbutenyl moiety. The presence of the bromine atom would also influence the electronic distribution through inductive and resonance effects. The principles of molecular orbital theory for aromatic systems like benzene are well-established. youtube.com

In Silico Mechanistic Pathway Elucidation for Key Transformations

In silico (computational) studies are invaluable for mapping out the reaction mechanisms of chemical transformations. For This compound , potential reactions of interest could include palladium-catalyzed cross-coupling reactions at the C-Br bond or addition reactions at the double bond.

Computational elucidation would involve locating the transition state structures and calculating the activation energies for each step of a proposed mechanism. This would allow for the validation of experimental observations and the prediction of reaction outcomes under different conditions. For instance, studies on related chalcone (B49325) derivatives have utilized DFT to understand reaction pathways and product stability. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry can predict various spectroscopic properties, which is crucial for the identification and characterization of new compounds. For This compound , computational methods could generate theoretical spectra that can be compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for assigning peaks in experimentally obtained spectra.

IR Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the Infrared (IR) spectrum. This helps in identifying the functional groups present in the molecule. For example, characteristic peaks for the C=C double bond, aromatic C-H stretches, and the C-Br bond would be predicted.

Hypothetical Predicted Spectroscopic Data This table illustrates the kind of data that would be generated from computational spectroscopic predictions.

| Spectroscopy Type | Predicted Feature | Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift | ~127 ppm | Aromatic C-Br |

| ¹H NMR | Chemical Shift | ~6.5 ppm | Vinylic Proton |

| IR | Vibrational Frequency | ~1600 cm⁻¹ | Aromatic C=C Stretch |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time and in the presence of other molecules (e.g., in a solvent or a biological system).

An MD simulation of This compound would involve placing the molecule in a simulated box, often with a solvent, and calculating the forces between atoms over a series of small time steps. This would allow for a more thorough exploration of its conformational landscape than static DFT calculations. Furthermore, MD simulations can reveal important information about intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes, which is crucial for understanding its solubility and bulk properties.

Advanced Spectroscopic Characterization Methodologies in Research on 1 Bromo 2 4 Phenylbut 3 En 1 Yl Benzene

Principles and Applications of High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic molecules in solution. nanoqam.camsu.edu It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. msu.edu When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation promotes nuclei from a lower to a higher energy state, and the precise frequency required for this transition is highly sensitive to the local electronic environment of each nucleus, providing a wealth of structural information. nanoqam.ca

1D NMR (¹H, ¹³C) for Core Structural Confirmation

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in verifying the core structure of 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons in each environment (integration). For this compound, specific signals would be expected for the aromatic protons on both the bromo-substituted and the phenyl rings, the vinylic protons of the butenyl chain, and the aliphatic protons of the butyl chain. The coupling patterns between adjacent protons would be key to establishing the connectivity of the butenyl chain.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the carbon atoms of the two aromatic rings, the vinylic carbons, and the aliphatic carbons. The chemical shifts of the carbon attached to the bromine atom and the carbons of the phenyl-substituted double bond would be particularly diagnostic.

A representative, though hypothetical, dataset for the core structure is presented below:

Interactive Table: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic CH (Bromo-benzene) | 7.50 - 7.10 | 133.0 - 127.0 | m | 4H | Complex multiplet due to ortho, meta, and para protons. |

| Aromatic CH (Phenyl) | 7.40 - 7.20 | 129.0 - 126.0 | m | 5H | Multiplet for the monosubstituted phenyl group. |

| Vinylic CH | 6.50 - 6.20 | 137.0 - 125.0 | m | 2H | Signals for the two protons on the double bond. |

| Aliphatic CH₂ | 2.80 - 2.40 | 35.0 - 30.0 | m | 4H | Signals for the two methylene (B1212753) groups in the butyl chain. |

| C-Br | - | ~122.0 | - | - | Quaternary carbon, deshielded by bromine. |

| Quaternary Aromatic C | - | ~142.0, ~138.0 | - | - | Carbons with no attached protons. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure and determining its stereochemistry. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons in the butenyl chain, confirming their connectivity. It would also reveal couplings between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning which proton signal corresponds to which carbon signal in the ¹H and ¹³C spectra, respectively. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic protons to the carbons of the phenyl ring and the adjacent vinylic carbon, and from the protons on the butyl chain to the carbons of the bromo-substituted benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly important for determining the stereochemistry of the double bond (E or Z configuration) by observing the spatial proximity of the vinylic protons to other protons in the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. irjet.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the molecule. For this compound, key absorption bands would be expected for:

Aromatic C-H stretching (above 3000 cm⁻¹)

Aliphatic C-H stretching (below 3000 cm⁻¹)

C=C stretching of the aromatic rings and the alkene (around 1600-1450 cm⁻¹)

C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹)

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar or symmetric bonds often give strong Raman signals. For this compound, the C=C double bond and the aromatic ring breathing modes would be expected to show prominent Raman scattering. researchgate.net

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretching |

| C=C (alkene) | ~1650 | ~1650 | Stretching |

| C=C (aromatic) | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 | Ring Stretching |

| C-H bend (alkene) | ~970 (trans) or ~700 (cis) | Weak | Out-of-plane bending |

| C-Br | 700 - 500 | Strong | Stretching |

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₆H₁₅Br). The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. nih.gov The analysis of the resulting fragment ions provides detailed structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the bromine atom.

Cleavage of the butyl chain, leading to the formation of a stable benzylic or tropylium-like cation.

Fragmentation of the phenylbutenyl side chain.

The precise fragmentation pattern would serve as a fingerprint for the molecule, confirming the connectivity of its constituent parts.

Chromatographic Coupling Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis Methodologies

The determination of purity and the analysis of complex mixtures containing This compound would heavily rely on the coupling of chromatographic techniques with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful means to separate the target compound from starting materials, byproducts, and isomers, while simultaneously providing mass information for identification.

In a typical GC-MS analysis, the volatility of the compound allows it to be passed through a capillary column, where it is separated based on its boiling point and interactions with the stationary phase. The eluted compounds are then ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. For This compound , the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of the bromine atom.

LC-MS is particularly useful for less volatile or thermally labile compounds. In this technique, the compound is separated in the liquid phase before being introduced into the mass spectrometer. This method is highly sensitive and can be used to analyze complex matrices. For instance, LC-MS has been effectively used in the analysis of related compounds like 4-phenylbut-3-en-2-one , demonstrating its utility in separating and identifying phenylbutenone derivatives. nih.gov

A hypothetical data table summarizing the expected outputs from these techniques for This compound is presented below.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Stationary Phase | Typically a non-polar phase like 5% phenyl polysiloxane | C18 or other reversed-phase columns |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | A gradient of organic solvent (e.g., acetonitrile, methanol) and water |

| Expected Retention Time | Dependent on column and temperature program | Dependent on column and mobile phase gradient |

| Expected Molecular Ion (M+) | m/z corresponding to C16H15Br | [M+H]+ or [M+Na]+ adducts |

| Key Fragmentation Patterns | Loss of Br, cleavage of the butyl chain | Dependent on ionization method (e.g., ESI, APCI) |

This table is illustrative and based on general principles of the techniques.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

When applicable, single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For This compound , obtaining a single crystal suitable for X-ray diffraction would yield invaluable data on its solid-state conformation.

The presence of a stereocenter in the molecule makes the determination of its absolute stereochemistry crucial. X-ray crystallography can unambiguously establish the R/S configuration of chiral centers, which is vital for understanding its biological activity or chiroptical properties.

While a crystal structure for This compound is not currently reported, studies on analogous compounds provide insight into the type of data that can be obtained. For example, the crystal structure of 1-bromo-2-(phenylselenyl)benzene reveals detailed information about bond angles and dihedral angles, as well as intermolecular interactions within the crystal. researchgate.net Similarly, the analysis of other brominated phenyl compounds has provided detailed crystallographic data.

Should a crystalline form of This compound be isolated, the following crystallographic data would be determined:

| Crystallographic Parameter | Expected Data |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å) | a, b, c dimensions |

| Angles (°) | α, β, γ angles |

| Key Bond Lengths (Å) | C-Br, C-C (aromatic, aliphatic, alkene) |

| Key Bond Angles (°) | Angles defining the molecular geometry |

| Torsion Angles (°) | Describing the conformation of the phenylbutenyl chain |

This table represents the types of parameters obtained from an X-ray crystallographic analysis.

Derivatization and Synthetic Utility of 1 Bromo 2 4 Phenylbut 3 En 1 Yl Benzene in Organic Synthesis

Strategic Functionalization of the Bromine Atom for Complex Molecule Synthesis

The bromine atom attached to the benzene (B151609) ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. bohrium.comwikipedia.org Its position ortho to the phenylbutenyl substituent makes it a valuable precursor for creating sterically hindered and structurally complex biaryl systems. nih.gov

Transition metal-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of this aryl bromide. These reactions are foundational in modern organic synthesis for their efficiency and broad functional group tolerance. bohrium.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester), forming a new carbon-carbon bond. This method is highly effective for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and organic materials. nih.govorganic-chemistry.org The reaction of 1-bromo-2-(4-phenylbut-3-en-1-yl)benzene with an arylboronic acid would yield a complex tri-aryl system.

Heck Coupling: In this palladium-catalyzed reaction, the aryl bromide is coupled with an alkene. espublisher.comespublisher.com This allows for the extension of the aromatic system or the introduction of new functionalized side chains.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes. It is a powerful tool for constructing aryl-alkyne structures, which are important intermediates in the synthesis of natural products and materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a crucial method for synthesizing arylamines, which are prevalent in medicinal chemistry.

Grignard Reagent Formation: The aryl bromide can be converted into an organometallic Grignard reagent (arylmagnesium bromide) by reacting with magnesium metal. wikipedia.org This nucleophilic reagent can then react with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to form new carbon-carbon bonds.

Lithiation: Reaction with strong organolithium bases, such as n-butyllithium, can result in a lithium-halogen exchange, forming an aryllithium species. wikipedia.org This highly reactive intermediate can then be used in subsequent reactions with various electrophiles.

These transformations are summarized in the table below, showcasing the versatility of the bromine atom as a synthetic handle.

| Reaction Type | Catalyst/Reagent | Reactant | Product Type | Significance |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Arylboronic acid | Biaryl | Construction of complex aromatic systems. nih.govorganic-chemistry.org |

| Heck Coupling | Pd catalyst, Base | Alkene | Substituted Alkene | C-C bond formation and chain extension. espublisher.comespublisher.com |

| Sonogashira Coupling | Pd/Cu catalyst, Base | Terminal Alkyne | Aryl-alkyne | Synthesis of conjugated systems. |

| Buchwald-Hartwig Amination | Pd catalyst, Base | Amine | Arylamine | C-N bond formation for pharmaceuticals. |

| Grignard Formation | Mg metal | N/A | Arylmagnesium bromide | Versatile nucleophilic intermediate. wikipedia.org |

| Lithiation | n-Butyllithium | N/A | Aryllithium | Highly reactive nucleophilic intermediate. wikipedia.org |

Manipulation of the Phenylbutenyl Moiety for Structural Diversification

The phenylbutenyl side chain offers additional opportunities for structural modification, primarily through reactions involving the terminal double bond. rsc.org These transformations can alter the compound's geometry, introduce new functional groups, and create chiral centers.

Hydrogenation: The double bond of the butenyl group can be selectively reduced to a single bond through catalytic hydrogenation. researchgate.net This process converts the phenylbutenyl side chain into a phenylbutyl group, changing the electronic properties and conformational flexibility of the molecule. Asymmetric hydrogenation can be employed to create a chiral center with high enantioselectivity. acs.orgnih.gov

Epoxidation and Dihydroxylation: The alkene can undergo epoxidation to form an epoxide ring or dihydroxylation to form a diol. Asymmetric versions of these reactions, such as the Sharpless asymmetric epoxidation or dihydroxylation, can produce chiral products with high optical purity. nih.gov These functionalized products are valuable intermediates for further synthesis.

Oxidative Cleavage: Strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) can cleave the double bond, yielding an aldehyde or a carboxylic acid. This reaction provides a route to shorten the side chain and introduce oxygen-containing functional groups.

Hydroboration-Oxidation: This two-step reaction sequence adds a hydroxyl group to the less substituted carbon of the double bond, following an anti-Markovnikov regioselectivity. This provides an alternative to direct hydration for synthesizing alcohols with different regiochemistry.

These modifications to the phenylbutenyl moiety are detailed in the following table.

| Reaction Type | Reagents | Functional Group Transformation | Key Outcome |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Alkene → Alkane | Saturation of the side chain. researchgate.net |

| Asymmetric Hydrogenation | Chiral Rh or Ir catalyst, H₂ | Prochiral Alkene → Chiral Alkane | Enantioselective formation of a stereocenter. acs.orgnih.gov |

| Epoxidation | m-CPBA or other peroxy acids | Alkene → Epoxide | Introduction of a reactive three-membered ring. nih.gov |

| Dihydroxylation | OsO₄ or KMnO₄ | Alkene → Diol | Formation of a 1,2-diol. nih.gov |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Alkene → Aldehydes/Ketones | Cleavage of the C=C bond. |

Asymmetric Synthesis Applications Leveraging the Compound's Structure

The prochiral nature of the double bond in the phenylbutenyl moiety makes this compound a suitable substrate for asymmetric synthesis. researchgate.net Catalytic asymmetric reactions can transform this achiral starting material into valuable, enantioenriched products.

The primary application lies in the asymmetric hydrogenation of the styrenyl-type double bond. researchgate.net Using chiral transition-metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, it is possible to selectively produce one enantiomer of the corresponding saturated product. acs.orgnih.gov This approach is a highly atom-economical way to introduce a benzylic chiral center, a common feature in many pharmaceutical compounds. acs.org

Another strategy is the asymmetric dihydroxylation or epoxidation of the alkene. nih.gov These reactions, often employing chiral catalysts or reagents, can generate chiral diols and epoxides with high enantiomeric excess. These chiral building blocks can then be used in the synthesis of more complex molecules. For instance, enzymatic cascades have been developed for the asymmetric azidohydroxylation of styrene (B11656) derivatives, leading to chiral 1,2-azido alcohols, which are precursors to valuable chiral amines and aziridines. nih.gov

Synthesis of Novel Chemical Scaffolds from this compound

The unique arrangement of the bromo- and phenylbutenyl groups in an ortho-relationship allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds. espublisher.comespublisher.com These reactions are powerful strategies for rapidly building molecular complexity from a relatively simple starting material.

A prominent example is the intramolecular Heck reaction. espublisher.comespublisher.com Under palladium catalysis, the aryl bromide can react with the terminal alkene of the butenyl chain. This cyclization can lead to the formation of six-membered rings, yielding substituted dihydrophenanthrene derivatives. espublisher.comespublisher.comacs.orgrsc.org Phenanthrenes and their partially saturated analogues are important structural motifs found in natural products and are used as ligands in catalysis. espublisher.com

Other potential cyclization strategies include:

Radical Cyclization: Generation of an aryl radical from the aryl bromide (e.g., using a tin hydride or through photoredox catalysis) can initiate an intramolecular addition to the double bond, forming a new ring system.

Lewis Acid-Promoted Cyclization: Lewis acids can activate the alkene, promoting an intramolecular Friedel-Crafts-type reaction where the electron-rich phenyl ring of the butenyl moiety attacks the activated double bond, or another electrophilic site generated in the molecule. nih.gov

Dieckmann-type Cyclization: If the side chain is first modified to contain an ester or other carbonyl group, an intramolecular Claisen condensation (Dieckmann cyclization) could be envisioned to form cyclic ketones. youtube.com

These intramolecular reactions provide efficient pathways to fused ring systems that would be challenging to synthesize through intermolecular approaches.

| Cyclization Strategy | Catalyst/Reagent | Resulting Scaffold | Synthetic Value |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Dihydrophenanthrene | Access to polycyclic aromatic hydrocarbons. espublisher.comespublisher.com |

| Radical Cyclization | AIBN, Bu₃SnH | Fused carbocycle | Formation of C-C bonds under neutral conditions. |

| Lewis Acid-Promoted Cyclization | AlCl₃, ZnCl₂ | Fused carbocycle | Friedel-Crafts type ring formation. nih.gov |

Potential as a Precursor in Catalytic Systems Research (e.g., ligand synthesis)

The aryl bromide functionality of this compound makes it a valuable starting material for the synthesis of ligands for transition-metal catalysis. nih.gov Phosphine ligands, in particular, are crucial in many catalytic processes, and their electronic and steric properties can be fine-tuned by the substituents on their aromatic rings. rsc.orgorganic-chemistry.orgnih.gov

The bromine atom can be replaced with a phosphine group through several methods:

Reaction with Metal Phosphides: The aryl bromide can react with a metal phosphide, such as lithium diphenylphosphide (LiPPh₂), to directly form a triarylphosphine.

Palladium-Catalyzed Phosphination: More advanced methods involve palladium-catalyzed cross-coupling reactions with secondary phosphines (R₂PH) or their derivatives, like secondary phosphine oxides or phosphine-boranes. nih.govorganic-chemistry.orgnih.gov These methods often exhibit broad functional group tolerance, making them suitable for complex substrates. rsc.org

By converting the bromo-substituent into a diphenylphosphine (B32561) group, for example, this compound can be transformed into a novel phosphine ligand. The bulky phenylbutenyl group at the ortho position would impart specific steric properties to the resulting ligand, potentially influencing the selectivity and activity of metal complexes derived from it. Such ligands could find applications in cross-coupling reactions, hydrogenation, or hydroformylation catalysis.

Exploration in Materials Science Research (e.g., polymerizable monomers, optoelectronic precursors)

The dual functionality of this compound also makes it an interesting candidate for materials science applications.

Polymerizable Monomers: The styrenyl-like terminal alkene in the phenylbutenyl moiety can potentially undergo polymerization. nih.govgoogle.comacs.org Styrene and its derivatives are widely used to produce a variety of polymers with different properties. nih.gov The presence of the bulky, bromine-containing substituent on the polymer backbone could lead to materials with unique thermal, mechanical, or optical properties. The bromine atom could also serve as a site for post-polymerization modification, allowing for the synthesis of functional polymers.

Precursors for Optoelectronic Materials: Aryl halides are common building blocks for the synthesis of organic semiconductors, which are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The bromine atom can be used in cross-coupling reactions (like Suzuki or Stille coupling) to build up larger conjugated systems. The phenylbutenyl side chain could be used to tune the solubility, morphology, and solid-state packing of the resulting materials, which are critical factors for device performance. The extended π-system of the molecule itself could be a precursor for creating materials with interesting photophysical properties.

| Material Application | Relevant Functional Group | Potential Outcome |

| Polymerizable Monomer | Phenylbutenyl (styrenyl) group | Functional polymers with unique properties. nih.govgoogle.com |

| Optoelectronic Precursor | Aryl bromide and conjugated system | Building block for organic semiconductors. rsc.org |

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Transformations of 1-Bromo-2-(4-phenylbut-3-en-1-yl)benzene

The inherent reactivity of the aryl bromide and the pendant diene in this compound makes it an ideal substrate for catalytic transformations, particularly intramolecular cyclization reactions. Research efforts are increasingly focused on developing novel catalytic systems that can control the chemo-, regio-, and stereoselectivity of these transformations to synthesize complex polycyclic structures, such as dihydrophenanthrenes.

Palladium-catalyzed reactions are at the forefront of this research. vu.nlresearchgate.net The intramolecular Heck reaction, for instance, is a powerful method for forming C-C bonds. In this context, the oxidative addition of a Palladium(0) catalyst to the C-Br bond of the substrate would form an arylpalladium(II) intermediate. This intermediate can then undergo an intramolecular carbopalladation with the alkene, leading to a cyclized product after β-hydride elimination. vu.nl The development of specialized phosphine (B1218219) ligands and palladium nanoparticle systems is a key area of investigation to enhance catalyst stability, activity, and longevity. rsc.org For example, systems utilizing palladium(II) in polyethylene (B3416737) glycol (PEG) have shown high activity, attributed to the in situ generation of palladium nanoparticles. rsc.org

Key research findings indicate that the choice of ligand, base, and solvent can profoundly influence the reaction pathway and yield. Catalytic systems that are effective for the intramolecular cyclization of similar bromoanilinoalkenenitriles and other substituted alkenylbenzenes provide a roadmap for the development of catalysts for this compound. researchgate.netrsc.org

Table 1: Representative Catalytic Systems for Intramolecular Heck-type Cyclizations This table is illustrative, based on reactions of analogous substrates, and suggests potential conditions for this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Potential Product Type |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-110 | Dihydrophenanthrene |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | Dihydrophenanthrene |

| PdCl₂(PPh₃)₂ | - | NaOAc | DMF | 120 | Dihydrophenanthrene |

| Pd(II)-PEG rsc.org | - | K₂CO₃ | PEG-400 | 110 | Substituted Indoles |

Integration into Flow Chemistry Methodologies for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nottingham.ac.ukresearchgate.net The integration of transformations involving this compound into flow chemistry methodologies is a promising future direction. Intramolecular Heck reactions, often requiring high temperatures and careful control of reaction parameters, are particularly well-suited for flow reactors. nottingham.ac.uk

Flow systems provide superior heat and mass transfer, allowing for rapid heating to high temperatures with minimal risk of hotspot formation, which can lead to side reactions and catalyst decomposition in batch processes. researchgate.net This precise temperature control can lead to higher yields and purities. Furthermore, flow chemistry enables the use of immobilized or packed-bed catalysts, simplifying product purification and catalyst recycling. researchgate.net For example, a packed-bed flow reactor using an amidoxime-fiber-supported palladium catalyst has been shown to be highly efficient for Heck coupling reactions, operating continuously for extended periods with high catalytic activity. researchgate.net The optimization of flow rate, temperature, and reactant concentration can be automated, accelerating the development of robust and scalable synthetic routes. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Heck Reactions Based on general principles and findings from studies on similar reactions. nottingham.ac.ukresearchgate.net

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Slow, potential for hotspots | Rapid, precise control |

| Safety | Higher risk with exothermic reactions/high pressures | Inherently safer, small reaction volumes |

| Scalability | Difficult, requires redesign of equipment | Straightforward, "numbering-up" or longer run times |

| Reaction Time | Often long (hours) | Significantly shorter (minutes) nottingham.ac.uk |

| Process Control | Manual or semi-automated | Fully automated, easy optimization acs.org |

Chemoinformatic Approaches for Predicting Reactivity and Designing Derivatives

Chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of molecules with tailored properties. princeton.edu For a substrate like this compound, chemoinformatic approaches can be used to predict its reactivity in various catalytic cycles. By creating extensive datasets from high-throughput experiments on related aryl halides, machine learning algorithms, such as random forests, can be trained to predict reaction yields under different conditions (e.g., catalyst, ligand, solvent). princeton.edunih.gov

These predictive models can significantly reduce the experimental effort required to optimize a reaction. chemrxiv.org Beyond predicting reactivity, chemoinformatics can be employed to design novel derivatives of this compound. By calculating molecular descriptors that correlate with desired electronic or steric properties, virtual libraries of derivatives can be screened for their potential to form specific products or to exhibit enhanced reactivity. This in silico approach accelerates the discovery of new structures with valuable applications.

Exploration of Unconventional Activation Methods (e.g., Photoredox Catalysis)

While palladium catalysis is a well-established method for activating aryl halides, researchers are increasingly exploring unconventional activation methods that operate under milder conditions. Visible-light photoredox catalysis has emerged as a powerful tool in this regard. beilstein-journals.org This approach uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.

For this compound, photoredox catalysis could offer alternative reaction pathways. researchgate.net For instance, a photocatalyst could reduce the aryl bromide to form an aryl radical, which could then undergo an intramolecular radical cyclization onto the tethered diene. rsc.org Alternatively, the diene system itself could be activated through SET with an excited photocatalyst, leading to a radical cation that subsequently cyclizes. researchgate.net These methods often proceed at room temperature and can provide access to products that are difficult to obtain through traditional thermal methods. The photocyclization of similar 1-aryl-1,3-butadienes has been shown to yield naphthalene (B1677914) derivatives, suggesting a potential route for the aromatization of cyclized products derived from the target compound. mdpi.com

Synergistic Applications of Computational and Experimental Methodologies in Research

The synergy between computational and experimental chemistry provides a deeper understanding of reaction mechanisms, which is crucial for developing more efficient and selective transformations. For reactions involving this compound, this combined approach is invaluable.

Density Functional Theory (DFT) calculations can be used to model the entire catalytic cycle of a palladium-catalyzed intramolecular Heck reaction. acs.org These calculations can elucidate the structures of intermediates and transition states, determine activation energy barriers for different pathways, and explain the origins of regio- and stereoselectivity. acs.orgrsc.org For example, computational studies have been instrumental in understanding how the choice of ligand influences the selectivity of cyclization reactions by altering the stability of key palladium intermediates. nih.gov

Experimental studies, in turn, provide the real-world data needed to validate and refine computational models. Kinetic isotope effect experiments, reaction monitoring by NMR, and isolation of intermediates can corroborate the mechanisms proposed by DFT. acs.org This iterative cycle of prediction, experimentation, and refinement accelerates the development of novel and optimized catalytic processes for complex molecules like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.